molecular formula C14H14N2OS B2611193 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde CAS No. 885950-31-2

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde

Cat. No.: B2611193
CAS No.: 885950-31-2
M. Wt: 258.34
InChI Key: FSSSXHKCIGOTNE-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde (molecular formula: C₁₄H₁₄N₂OS, molecular weight: 258.34 g/mol) is an imidazole-based compound featuring a benzyl group at the N1 position, an allylsulfanyl substituent at C2, and a formyl group at C5 . The allylsulfanyl moiety may enhance redox reactivity or serve as a leaving group, while the benzyl group contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

3-benzyl-2-prop-2-enylsulfanylimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-2-8-18-14-15-9-13(11-17)16(14)10-12-6-4-3-5-7-12/h2-7,9,11H,1,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSSXHKCIGOTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole core, followed by the introduction of the allylsulfanyl and benzyl groups, and finally the formylation at the 5-position. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The allylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues Within the Imidazole Family

Table 1: Comparison of Imidazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-(Allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde C₁₄H₁₄N₂OS 258.34 Benzyl (N1), allylsulfanyl (C2) Intermediate for hydrazone derivatives
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde C₉H₈N₂O 160.18 Benzoimidazole core, methyl (N1) Simpler structure; reduced steric bulk
5-Phenyl-1H-imidazole-2-carbaldehyde C₁₀H₈N₂O 172.19 Phenyl (C5) Enhanced aromaticity; potential ligand
2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde C₁₀H₇FN₂O 190.18 Fluorophenyl (C2) Electron-withdrawing effects; altered reactivity

Key Findings :

  • Benzyl vs.
  • Allylsulfanyl vs. Fluorophenyl : The allylsulfanyl group (electron-rich) may participate in nucleophilic reactions, whereas the fluorophenyl group (electron-deficient) in 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde could stabilize charge interactions in biological systems .

Hydrazone Derivatives

The aldehyde group in 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde reacts with hydrazines to form Schiff base derivatives, expanding its utility.

Table 2: Hydrazone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Hydrazine Key Differences
2-(Allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone C₂₀H₁₉ClN₄S 382.91 4-Chlorophenyl Increased molecular weight; halogen enhances stability
2-(Allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone - 451.81 2,4,6-Trichlorophenyl Higher lipophilicity; potential toxicity concerns

Key Findings :

  • Chlorophenyl Substitution : The addition of chlorine atoms in hydrazone derivatives increases molecular weight and may improve binding affinity to hydrophobic targets .
  • Reactivity : The aldehyde group’s reactivity enables diversification, but electron-withdrawing substituents (e.g., Cl) could reduce Schiff base formation kinetics .

Heterocyclic Analogues: Triazines vs. Imidazoles

Table 3: Comparison with Triazine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Biological Activity
D1: 3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol C₇H₉N₃OS 183.23 1,2,4-Triazine Inhibits bacterial resistance to predation
Target Imidazole Compound C₁₄H₁₄N₂OS 258.34 Imidazole Potential antimicrobial activity (inferred)

Key Findings :

  • Imidazoles, with a five-membered ring, may offer better conformational flexibility .
  • Biological Activity : D1 demonstrated efficacy in impairing Klebsiella survival under predation, suggesting that the allylsulfanyl group’s role in redox activity is conserved across heterocycles .

Biological Activity

2-(Allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes both an allylsulfanyl group and a benzyl group attached to an imidazole ring. This configuration is believed to enhance its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. It has shown promise in targeting specific enzymes involved in cancer progression, thereby inhibiting tumor growth. For instance, studies have demonstrated that derivatives of imidazole compounds can act as farnesyltransferase inhibitors, which are crucial in the development of certain cancers .

The biological activity of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites of enzymes, potentially inhibiting their function. For example, it has been noted for its interaction with acetylcholinesterase (AChE), which is critical in cholinergic signaling.
  • Receptor Modulation : It may also modulate receptor activity, influencing pathways related to cell proliferation and apoptosis.

Study on Antimicrobial Activity

In a controlled study, 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde was tested against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, showcasing its potential as an antimicrobial agent.

Evaluation of Anticancer Effects

Another study focused on the anticancer effects of this compound on human cancer cell lines. Results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM for certain cancer types . This suggests significant potential for further development into a therapeutic agent.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
2-(Allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehydeYesYesEnzyme inhibition, receptor modulation
1-Benzyl-1H-imidazole-5-carbaldehydeModerateLimitedEnzyme inhibition
2-(Methylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehydeYesModerateEnzyme inhibition

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